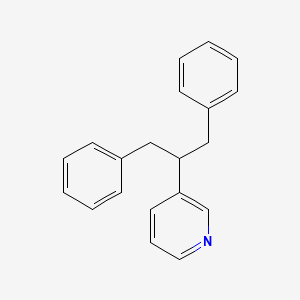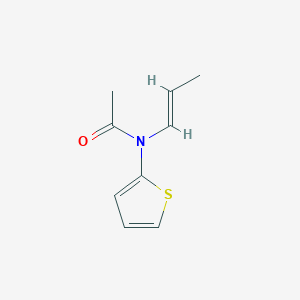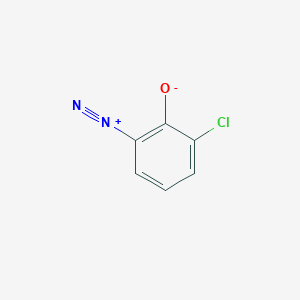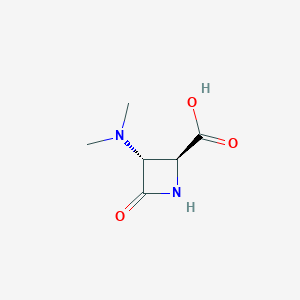
N-Ethyl-3-methylquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its fused benzene and pyrazine rings, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methylquinoxalin-2-amine typically involves the cyclization of aniline derivatives with propionaldehyde under acidic conditions. One common method uses environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . This method yields substituted 2-ethyl-3-methylquinolines with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and conditions as in laboratory synthesis. The use of microwave irradiation and recyclable catalysts like Nafion® NR50 can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
N-Ethyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic bi-cyclic compound with fused benzene and pyrazine rings.
2-Ethyl-3-methylquinoline: A similar compound with a quinoline scaffold.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Uniqueness
N-Ethyl-3-methylquinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at specific positions enhance its reactivity and potential therapeutic applications compared to other quinoxaline derivatives .
Properties
CAS No. |
77186-60-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-ethyl-3-methylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-3-12-11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
GEYJWBMXQWXQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


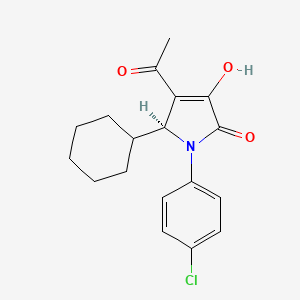

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
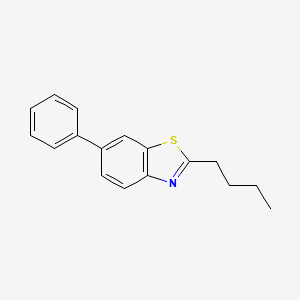
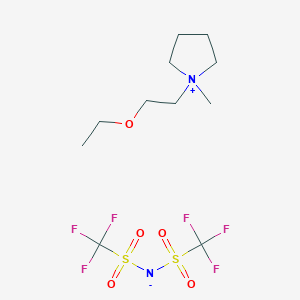


![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)
